molecular formula C10H11ClO B13951142 2,3,5-Trimethylbenzoyl chloride CAS No. 90918-99-3

2,3,5-Trimethylbenzoyl chloride

Cat. No.: B13951142
CAS No.: 90918-99-3
M. Wt: 182.64 g/mol
InChI Key: TWUIIEGAICXUOX-UHFFFAOYSA-N
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Description

However, several structurally analogous benzoyl chloride derivatives are documented, including halogenated, methoxylated, and tetrazolium-substituted variants. These compounds share functional similarities (e.g., reactive acyl chloride groups) but differ in substituent patterns, physicochemical properties, and applications. This article will focus on comparisons with key analogs based on available data.

Properties

CAS No.

90918-99-3

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2,3,5-trimethylbenzoyl chloride

InChI

InChI=1S/C10H11ClO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3

InChI Key

TWUIIEGAICXUOX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)Cl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5-Trimethylbenzoyl chloride can be synthesized through the chlorination of 2,3,5-trimethylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods

In industrial settings, the production of 2,3,5-trimethylbenzoyl chloride involves the catalytic chlorination of mesitylene (1,3,5-trimethylbenzene) followed by oxidation to form 2,3,5-trimethylbenzoic acid. The acid is then converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. This method is efficient and allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylbenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The compound can be reduced to 2,3,5-trimethylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 2,3,5-trimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Lithium Aluminum Hydride (LiAlH4): Used for reduction reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

Major Products Formed

    Amides, Esters, and Thioesters: Formed through substitution reactions.

    2,3,5-Trimethylbenzyl Alcohol: Formed through reduction reactions.

    2,3,5-Trimethylbenzoic Acid: Formed through oxidation reactions.

Scientific Research Applications

2,3,5-Trimethylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

    Industry: Used in the production of polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of 2,3,5-trimethylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms.

Comparison with Similar Compounds

2,3,5-Triiodobenzoyl Chloride

  • Chemical Properties: CAS: 42860-33-3; Molecular formula: C₇H₂ClI₃O . High molecular weight (457.26 g/mol) due to iodine substituents, contributing to elevated density and reactivity.
  • Applications :

    • Used in specialized organic syntheses, particularly where heavy halogenation is required for stability or electronic effects.
  • Key Differences :

    • Iodine substituents confer distinct reactivity (e.g., in nucleophilic substitution) compared to methyl groups in 2,3,5-trimethylbenzoyl chloride.

3,4,5-Trimethoxybenzoyl Chloride

  • Chemical Properties :

    • CAS: 4521-61-3; Molecular formula: C₁₀H₁₁ClO₄; Molecular weight: 230.64 g/mol .
    • Methoxy groups enhance solubility in polar solvents and influence electronic properties (e.g., electron-donating effects).
  • Applications :

    • Intermediate in pharmaceutical synthesis (e.g., gallic acid derivatives) .
  • Key Differences :

    • Methoxy groups provide steric and electronic contrasts to methyl groups, altering reaction kinetics and product outcomes.

3,5-Dimethylbenzoyl Chloride

  • Chemical Properties: CAS: Not explicitly listed; Synonyms include m-xylene-5-carbonyl chloride . Molecular formula: C₉H₉ClO; Linear structure with methyl groups at positions 3 and 4.
  • Applications :

    • Used in polymer chemistry and agrochemical synthesis due to moderate reactivity and stability .

2,3,5-Triphenyltetrazolium Chloride (TTC)

  • Chemical Properties :

    • CAS: 298-96-4; Molecular formula: C₁₉H₁₅ClN₄ .
    • Tetrazolium ring enables redox reactivity, producing formazan dyes upon reduction .
  • Applications :

    • Biological assays: Quantifying metabolic activity (e.g., bacterial biofilm formation , cerebral infarction detection ).
  • Key Differences: Non-acyl chloride structure; redox functionality contrasts with the electrophilic acyl chloride group in benzoyl derivatives.

Data Tables

Table 1. Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
2,3,5-Triiodobenzoyl chloride C₇H₂ClI₃O 457.26 Iodine (electron-withdrawing) Specialty organic synthesis
3,4,5-Trimethoxybenzoyl chloride C₁₀H₁₁ClO₄ 230.64 Methoxy (electron-donating) Pharmaceuticals
3,5-Dimethylbenzoyl chloride C₉H₉ClO 168.62 Methyl (electron-neutral) Polymers, agrochemicals
TTC C₁₉H₁₅ClN₄ 334.80 Tetrazolium ring Bioassays

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